BIBR 1532

説明

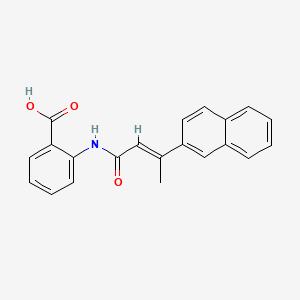

(E)-2-(3-(Naphthalen-2-yl)but-2-enamido)benzoic acid, or NBBA, is a compound that is used in a variety of scientific research applications. NBBA has been used for in vitro and in vivo studies, as well as for biochemical and physiological effects. It is used in a variety of lab experiments, and has a variety of advantages and limitations.

科学的研究の応用

BIBR 1532: 科学研究におけるアプリケーションの包括的な分析

癌治療におけるテロメラーゼ阻害: this compoundは、癌細胞におけるテロメラーゼ活性の重要な役割を果たすc-MycおよびhTERTの発現を抑制することが知られています。 テロメラーゼを阻害することで、this compoundはp73、Bax / Bcl-2、およびカスパーゼ-3経路の活性化を介して前B急性リンパ芽球性白血病細胞のアポトーシスを誘導することができます .

放射線増感と放射線免疫療法の相乗効果: 非小細胞肺癌(NSCLC)モデルでは、this compoundは放射線療法の効果を高めるための放射線増感剤として研究されてきました。 This compoundはテロメラーゼを阻害することによって機能し、放射線療法によって誘導される免疫活性化の増加につながる可能性があり、治療成績の改善につながる可能性があります .

3. テロメラーゼ活性抑制による抗癌効果 テロメラーゼの非ヌクレオシド系非ペプチド系阻害剤であるthis compoundは、TERTの活性部位に結合し、テロメラーゼ活性(TA)の効率的な抑制をもたらします。 この作用は、さまざまな癌細胞株における増殖停止と細胞死をもたらします .

4. 抗腫瘍効果を強化するための薬物送達システム this compoundは、魅力的な薬物送達ビヒクルと見なされているナノ材料であるゼオライトイミダゾレートフレームワーク-8(ZIF-8)にカプセル化されています。 このカプセル化により、this compoundの輸送、放出、および抗腫瘍効果が向上し、ナノメディシンの応用における可能性を示しています .

作用機序

BIBR 1532, also known as (E)-2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid, is a potent and selective inhibitor of the human telomerase . This compound has been studied for its potential in cancer treatment due to its ability to interfere with the processivity of the enzyme .

Target of Action

The primary target of this compound is the human telomerase . Telomerase is a ribonucleoprotein responsible for the maintenance of the telomere . The enzyme is comprised of a template-containing RNA subunit (TR) and a protein component including the catalytic subunit telomerase reverse transcriptase (TERT) .

Mode of Action

This compound interacts with its target by interfering with the processivity of the telomerase enzyme . This interference leads to the inhibition of the enzyme’s activity, resulting in telomere shortening .

Biochemical Pathways

The inhibition of telomerase by this compound disrupts telomere maintenance, leading to telomere erosion . This disruption can result in proliferation arrest and cell death . The compound shows excellent selectivity for hTERT over RNA polymerases .

Pharmacokinetics

This compound exhibits excellent permeability and sufficient metabolic stability . It is suitable for both in vitro and in vivo experiments . .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It induces telomere shortening, which can lead to growth arrest in various cancer cell lines . In addition, it has been reported that this compound can induce apoptosis in cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as glucose levels. For instance, glucose restriction has been shown to potentiate the effect of this compound, leading to a decrease in telomerase activity and an increase in apoptosis in cancer cells .

特性

IUPAC Name |

2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFQXGLPJUCTOI-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)O)/C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432975 | |

| Record name | BIBR 1532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321674-73-1 | |

| Record name | BIBR 1532 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321674-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIBR 1532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)

![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)